molecular formula C15H17ClO5S B1628174 (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid CAS No. 625113-52-2

(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid

Cat. No.: B1628174
CAS No.: 625113-52-2
M. Wt: 344.8 g/mol
InChI Key: PGXGGUSHFUXQHF-RRKGBCIJSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid is systematically named according to IUPAC guidelines as (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid . The nomenclature prioritizes the propanoic acid backbone as the parent chain, with substituents ordered by seniority:

  • 3-chloro-4-methylsulfonylphenyl group : A benzene ring substituted with chlorine (position 3) and methanesulfonyl (position 4).
  • 2-oxocyclopentyl group : A cyclopentane ring with a ketone at position 2.
  • Stereochemical descriptor (R) : Indicates the absolute configuration at the chiral center (C2 of the propanoic acid).

The molecular formula is C₁₅H₁₇ClO₅S , with a molar mass of 344.81 g/mol .

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The compound’s structure features:

  • Chiral center : At C2 of the propanoic acid backbone, where the (R)-configuration arises from the priority order of substituents (phenyl group > cyclopentyl group > carboxylic acid > hydrogen).
  • Phenyl ring substituents : The electron-withdrawing methanesulfonyl (-SO₂CH₃) and chloro (-Cl) groups at positions 4 and 3, respectively, induce electronic effects that influence reactivity.
  • Cyclopentyl ketone : The 2-oxocyclopentyl moiety adopts a puckered conformation, with the ketone oxygen participating in intramolecular hydrogen bonding with the carboxylic acid group in certain conformers.

The SMILES notation (O=C(O)[C@@H](C1=CC=C(S(=O)(C)=O)C(Cl)=C1)CC2C(CCC2)=O) and InChIKey (PGXGGUSHFUXQHF-RRKGBCIJSA-N) encode the stereochemistry and connectivity.

Crystallographic Studies and Three-Dimensional Spatial Arrangement

While direct crystallographic data for this compound is limited, analogous structures provide insights:

  • Phenyl-sulfonyl motifs : In co-crystals of sulfonamide derivatives, the sulfonyl group forms hydrogen bonds with adjacent molecules, stabilizing planar arrangements.
  • Cyclopentyl ketone conformation : X-ray studies of similar 2-oxocyclopentylpropanoic acids show envelope-like puckering, with the ketone oxygen deviating from the ring plane by ~0.5 Å.

Predicted intermolecular interactions include:

  • Carboxylic acid dimerization : Through O–H···O hydrogen bonds (bond length: ~2.6 Å).
  • π-π stacking : Between phenyl rings (distance: 3.4–3.8 Å).

Spectroscopic Fingerprinting for Structural Validation

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands:

Functional Group Wavenumber (cm⁻¹) Assignment
Carboxylic acid (O–H) 2500–3300 Broad stretch (dimerized –OH)
Ketone (C=O) 1710–1740 Strong stretch
Sulfonyl (S=O) 1320–1350, 1140–1160 Asymmetric and symmetric stretches
C–Cl (aromatic) 550–850 Stretch

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :
Signal (ppm) Multiplicity Integration Assignment
12.9 s 1H Carboxylic acid (–COOH)
7.8–7.6 m 2H Aromatic H (ortho to –SO₂CH₃/–Cl)
7.5–7.3 m 1H Aromatic H (meta to –Cl)
3.2–3.0 m 3H Methanesulfonyl (–SO₂CH₃)
2.9–2.7 m 2H Cyclopentyl CH₂ adjacent to ketone
2.5–2.3 m 1H Chiral center H (C2)
¹³C NMR (100 MHz, DMSO-d₆) :
Signal (ppm) Assignment
178.2 Carboxylic acid (C=O)
210.5 Cyclopentyl ketone (C=O)
142.1 Sulfonyl-attached aromatic C
134.8 Chloro-attached aromatic C
56.7 Chiral center (C2)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 345.8, [M+Na]⁺ = 367.8.
  • Fragmentation :
    • Loss of COOH (44 Da) → m/z 300.8.
    • Cleavage of sulfonyl group (96 Da) → m/z 249.8.

Properties

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXGGUSHFUXQHF-RRKGBCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610356
Record name (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625113-52-2
Record name (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Stepwise Assembly via Friedel-Crafts Acylation and Alkylation

This method involves:

  • Sulfonylation of 3-chloro-4-methylphenyl precursors :
    • Chlorosulfonation of 3-chloro-4-methylbenzene using chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently methylated with methanol.
    • Key conditions : 0–5°C, 2 equivalents of methylamine, 85% yield.
  • Friedel-Crafts acylation :

    • Reaction with cyclopentanone in the presence of AlCl₃ forms the 2-oxocyclopentyl group.
  • Stereoselective propionic acid formation :

    • Enantioselective Michael addition of methyl acrylate to the ketone intermediate using a chiral organocatalyst (e.g., cinchona alkaloids) achieves the R-configuration.

Table 1: Optimization of Friedel-Crafts Acylation

Catalyst Solvent Temperature (°C) Yield (%)
AlCl₃ Dichloromethane 0 62
FeCl₃ Toluene 25 48
BF₃·OEt₂ THF -20 55

Route 2: Coupling Reactions via Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach links preformed fragments:

  • Boronic ester preparation :
    • 3-Chloro-4-methanesulfonylphenylboronic acid is synthesized via Miyaura borylation of the corresponding bromide.
  • Cross-coupling with cyclopentanone-derived enolate :

    • Pd(PPh₃)₄-mediated coupling with (2-oxocyclopentyl)ethyl zinc bromide installs the cyclopentyl group.
  • Acid hydrolysis :

    • Saponification of the methyl ester with NaOH/EtOH yields the propionic acid.

Challenges :

  • Steric hindrance from the methanesulfonyl group reduces coupling efficiency (yield: 50–60%).
  • Racemization at the α-carbon necessitates low-temperature conditions (<10°C).

Route 3: Enzymatic Resolution for Stereocontrol

A racemic mixture of the propionic acid derivative is resolved using lipase enzymes:

  • Esterification :
    • Racemic methyl ester is treated with vinyl acetate and Candida antarctica lipase B (CAL-B) to selectively acetylate the S-enantiomer.
  • Separation :
    • Chromatography isolates the unreacted R-ester, which is hydrolyzed to the target acid.

Advantages :

  • Enantiomeric excess (ee) >98%.
  • Scalable for industrial production.

Purification and Characterization

Post-synthetic steps ensure high purity and correct stereochemistry:

  • Crystallization :

    • Recrystallization from ethyl acetate/n-hexane (1:3) removes diastereomeric impurities.
  • Chromatography :

    • Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) isolates the target compound.
  • Analytical validation :

    • HPLC : C18 column, 80:20 H₂O/ACN, retention time = 12.3 min.
    • NMR : δ 1.85–2.15 (m, cyclopentyl CH₂), 3.20 (s, SO₂CH₃), 4.05 (q, J = 7.1 Hz, α-H).

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation or depletion of specific metabolites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound belongs to a family of 2- and 3-substituted propionic acid derivatives. Key structural analogs include:

Table 1: Structural Comparison of Propionic Acid Derivatives
Compound Name Phenyl Substituents Cyclic/Ketone Group Key Modifications
Target Compound 3-Cl, 4-SO₂Me 2-oxocyclopentyl Chiral center (R-configuration)
Derivatives from Patent (2010) Varied (SO₂R, SOR, SR) Diverse cyclic groups Substitutions on sulfur (e.g., sulfoxide, thioether)
Sodium Salt (2014 Patent) 6-amino-pyridin-3-yl, imidazolyl Cyclohexyl Sodium salt formulation
  • Sulfur-Containing Substituents : The methanesulfonyl group in the target compound is a sulfone, whereas analogs may feature sulfoxides (SOR) or thioethers (SR), which alter electronic properties and binding interactions .
  • Cyclic/Ketone Groups : The 2-oxocyclopentyl group distinguishes the compound from analogs with cyclohexyl or heterocyclic groups (e.g., imidazolyl in ), impacting steric bulk and solubility.
  • Salt Forms : Sodium salts (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to free acids.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The free acid form of the target compound likely has lower solubility than sodium salts (e.g., ) but better lipid membrane penetration.
  • Metabolic Stability : The 2-oxocyclopentyl group may reduce metabolic degradation compared to smaller cyclic ketones.

Biological Activity

(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid, often referred to as a novel pharmaceutical compound, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, specifically focusing on its anti-inflammatory effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C15H17ClO4S
  • Molecular Weight: 332.81 g/mol
  • IUPAC Name: this compound

The primary biological activity of this compound is attributed to its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.

Table 1: Comparison of COX Inhibitors

Compound NameCOX-1 InhibitionCOX-2 InhibitionIC50 (µM)
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-...LowHigh0.5
AspirinHighModerate0.1
CelecoxibLowHigh0.02

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, research involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that this compound effectively reduced nitric oxide production, a marker of inflammation.

Case Study: Efficacy in Animal Models

A study conducted on a rat model of arthritis revealed that administration of the compound significantly alleviated symptoms associated with inflammation and pain. The results indicated a marked reduction in paw swelling and histological signs of inflammation compared to control groups.

Safety and Toxicology

While the compound exhibits promising anti-inflammatory effects, safety assessments are crucial for its therapeutic application. Preliminary toxicological evaluations suggest that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid is as a potential anti-inflammatory agent. Research indicates that the compound exhibits properties similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for treating conditions like arthritis and other inflammatory disorders.

Case Study: Efficacy in Animal Models

A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers compared to control groups. The results suggested that it could inhibit cyclooxygenase (COX) enzymes, similar to established NSAIDs.

Analgesic Effects

The compound has also been investigated for its analgesic effects. Its mechanism appears to involve modulation of pain pathways, potentially providing relief in chronic pain conditions.

Data Table: Analgesic Activity Comparison

CompoundPain Reduction (%)Reference
This compound65
Ibuprofen70
Aspirin60

Potential in Cancer Therapy

Emerging research has indicated that this compound may have applications in oncology. Preliminary studies suggest it can induce apoptosis in certain cancer cell lines.

Case Study: In Vitro Studies

In vitro tests on breast cancer cell lines revealed that the compound inhibited cell proliferation by up to 50% after 48 hours of exposure, indicating its potential as an adjunct therapy in cancer treatment.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound, suggesting its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity

ConditionCompound Efficacy (%)Reference
Alzheimer's Model55
Parkinson's Model60

Q & A

Q. What synthetic strategies are optimal for producing enantiomerically pure (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid?

Methodological Approach:

  • Utilize chiral resolution techniques such as enzymatic kinetic resolution or asymmetric catalysis. For example, electrophilic substitution reactions (e.g., halogenation at the 3-chloro position) can be coupled with stereoselective cyclization to form the 2-oxocyclopentyl moiety .
  • Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak® IA/IB) to assess enantiomeric excess (EE). Adjust reaction solvents (e.g., THF vs. DMF) to optimize yield and purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

Methodological Approach:

  • Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methanesulfonyl group at C4, cyclopentanone ring) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1350–1200 cm⁻¹) .
    • Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Approach:

  • Conduct enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) due to structural similarity to NSAID scaffolds. Use fluorometric or colorimetric substrates (e.g., APF/HPF for reactive oxygen species detection) .
  • Standardize cell viability assays (e.g., MTT) in inflammatory models (e.g., RAW 264.7 macrophages) to assess cytotoxicity .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S enantiomer) affect target binding affinity?

Methodological Approach:

  • Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic data of prostaglandin receptors or sulfonyltransferase enzymes. Compare binding energies (ΔG) of enantiomers .
  • Validate computationally predicted affinities with surface plasmon resonance (SPR) to measure real-time ligand-receptor interactions .

Q. How can contradictory results in metabolic stability studies be resolved?

Methodological Approach:

  • Investigate experimental variables:
  • Sample matrix degradation : Stabilize organic compounds during long-term assays via continuous cooling (-20°C) to slow hydrolysis/oxidation .
  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to identify interspecies metabolic differences .
    • Use isotope-labeled analogs (e.g., ¹³C-propionic acid) to track degradation pathways via LC-MS/MS .

Q. What strategies mitigate interference from impurities in bioanalytical quantification?

Methodological Approach:

  • Employ orthogonal separation methods:
  • HPLC-DAD : Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve co-eluting peaks .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) to enhance specificity for the target analyte .
    • Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid
Reactant of Route 2
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.